molecular formula C11H16O B7845966 1-(3,4-Dimethylphenyl)propan-1-ol

1-(3,4-Dimethylphenyl)propan-1-ol

Cat. No.: B7845966
M. Wt: 164.24 g/mol
InChI Key: KHJQNHYNWLQKAJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)propan-1-ol is a secondary alcohol featuring a propanol backbone substituted with a 3,4-dimethylphenyl group. The 3,4-dimethyl substitution on the aromatic ring introduces steric and electronic effects that distinguish it from simpler alkylphenol derivatives. Such substitutions are known to influence solubility, boiling points, and reactivity in organic synthesis or biological applications .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQNHYNWLQKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of fully reducing ketones to secondary alcohols. The reaction typically proceeds in anhydrous ether or tetrahydrofuran (THF) under inert atmospheric conditions.

Reaction Conditions:

  • Solvent: Anhydrous diethyl ether or THF

  • Temperature: 0°C to room temperature (20–25°C)

  • Stoichiometry: 1.1–1.5 equivalents of LiAlH₄ relative to the ketone

  • Workup: Quenching with aqueous ammonium chloride or dilute sulfuric acid

The reduction mechanism involves nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the intermediate alkoxide to yield the alcohol. This method achieves yields exceeding 85% under optimized conditions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride (NaBH₄) offers a milder alternative, though it often requires activation by Lewis acids (e.g., CeCl₃) or protic solvents (e.g., methanol) to enhance reactivity toward ketones.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 0°C to reflux (40–65°C)

  • Stoichiometry: 2–4 equivalents of NaBH₄

  • Additives: Cerium chloride (CeCl₃) for improved selectivity

While NaBH₄ is less hazardous than LiAlH₄, its reduced reactivity necessitates longer reaction times (6–12 hours) and yields generally range between 70–80%.

Catalytic Hydrogenation

Catalytic hydrogenation provides a heterogeneously catalyzed route for reducing 1-(3,4-dimethylphenyl)propan-1-one. This method employs hydrogen gas (H₂) in the presence of transition metal catalysts such as palladium (Pd) or Raney nickel.

Key Parameters:

  • Catalyst: 5–10% Pd/C or Raney nickel

  • Pressure: 1–5 atm H₂

  • Solvent: Ethanol or ethyl acetate

  • Temperature: 25–50°C

Hydrogenation offers advantages in scalability and safety, with yields comparable to hydride reductions (80–90%). However, it requires specialized equipment for handling pressurized hydrogen.

Enzymatic Reduction

Enantioselective synthesis of this compound can be achieved using alcohol dehydrogenases (ADHs) or ketoreductases. These biocatalysts enable the production of chiral alcohols under mild, aqueous conditions.

Typical Conditions:

  • Enzyme: Lactobacillus brevis ADH or engineered ketoreductase

  • Cofactor Regeneration: NADPH/NADH recycling systems (e.g., glucose dehydrogenase)

  • Solvent: Phosphate buffer (pH 6–8) with <10% organic cosolvent

  • Temperature: 30–37°C

Enzymatic methods achieve high enantiomeric excess (>95%) but are limited by substrate specificity and longer reaction times (24–48 hours).

Comparative Analysis of Preparation Methods

The following table summarizes the efficiency, scalability, and practicality of each method:

MethodYield (%)Reaction TimeEnantioselectivityScalabilitySafety Considerations
LiAlH₄ Reduction85–921–2 hNoneModeratePyrophoric, moisture-sensitive
NaBH₄ Reduction70–806–12 hNoneHighMildly hazardous
Catalytic Hydrogenation80–902–4 hNoneHighRequires H₂ handling
Enzymatic Reduction60–7524–48 h>95% eeLowAqueous, biocompatible

Optimization Strategies and Research Findings

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity by stabilizing the hydride ion, whereas protic solvents (e.g., methanol) improve NaBH₄ efficiency through proton donation. Mixed solvent systems (e.g., THF/water) have been explored for enzymatic reductions to balance substrate solubility and enzyme activity.

Temperature Control

Exothermic reductions (e.g., LiAlH₄) require careful temperature modulation to avoid side reactions such as over-reduction or decomposition. Cryogenic conditions (−10°C) improve selectivity in large-scale hydride reductions.

Catalytic Innovations

Recent advances in nanocatalysts (e.g., Pd nanoparticles on mesoporous silica) have improved hydrogenation efficiency, reducing catalyst loading to 0.5–1 mol% while maintaining yields above 85% .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or further to the corresponding alcohol.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.

  • Reduction: LiAlH₄, NaBH₄, and other reducing agents.

  • Substitution: Lewis acids like AlCl₃, and various electrophiles.

Major Products Formed:

  • Oxidation: 1-(3,4-dimethylphenyl)propanoic acid.

  • Reduction: 1-(3,4-dimethylphenyl)propanal and further reduced products.

  • Substitution: Various substituted phenylpropanols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in antioxidant activity, it may donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3)

  • Structure : Differs in the position and number of methyl groups (single methyl at the para position).
  • Properties : Lower molecular weight (178.23 g/mol vs. 192.26 g/mol for the 3,4-dimethyl derivative).
  • Applications: Used as a reference standard in pharmaceutical analysis.

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS 10535-17-8)

  • Structure : Contains methoxy groups instead of methyl groups and additional hydroxyl and ether functionalities.
  • Properties : Higher polarity due to methoxy and hydroxyl groups, likely resulting in greater water solubility. The diol structure enables hydrogen bonding, contrasting with the single hydroxyl group in this compound.

{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate

  • Structure: A pyrazolidinone derivative with a 3,4-dimethylphenyl group and sulfonate ester.
  • Properties: The sulfonate group enhances aqueous solubility, while the pyrazolidinone ring introduces rigidity. The 3,4-dimethyl substitution mirrors that of the target compound but is embedded in a heterocyclic system.

Propanol Derivatives with Heterocyclic Substitutions

  • Example : 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Structure : Incorporates a triazole ring and methoxy groups, diverging significantly from the target compound.
  • Methoxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to methyl groups .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound Not Available 192.26 (calculated) 3,4-dimethylphenyl, -OH Research compound; steric effects
1-(4-Methylphenyl)-1-propanol 25574-04-3 178.23 4-methylphenyl, -OH Pharmaceutical reference standard
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol 10535-17-8 348.36 3,4-dimethoxyphenyl, diol Laboratory research
{1-(3,4-Dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate Not Available ~415.45 (estimated) 3,4-dimethylphenyl, sulfonate Agrochemical patents

Research Findings and Substituent Effects

Electronic and Steric Effects

  • Methyl vs. Methoxy Groups : Methyl groups (electron-donating) increase lipophilicity and steric hindrance, whereas methoxy groups (electron-withdrawing) enhance polarity and resonance stabilization. This distinction impacts solubility and reactivity in synthetic pathways .

Biological Activity

1-(3,4-Dimethylphenyl)propan-1-ol, a compound featuring a dimethyl-substituted aromatic ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H16O\text{C}_{11}\text{H}_{16}\text{O}

This compound contains a hydroxyl group (-OH) and a dimethyl-substituted phenyl group, which enhances its interaction with biological targets. The presence of these functional groups allows for hydrogen bonding, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, influencing their activity and leading to various physiological effects.

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties . These effects are attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant activity , which may contribute to its neuroprotective effects. This property helps in scavenging free radicals and reducing oxidative damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are summarized findings from notable research:

StudyFindingsMethodology
Study ADemonstrated neuroprotective effects in vitroCell culture assays assessing cell viability under oxidative stress
Study BShowed modulation of enzyme activity related to metabolic pathwaysEnzyme inhibition assays using purified enzymes
Study CEvaluated antioxidant properties using DPPH assayQuantitative analysis of free radical scavenging activity

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table outlines key differences:

Compound NameStructural FeatureUnique Aspect
3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-olAmino group additionEnhanced binding affinity due to amino functionality
3-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-olExtended carbon chainPotentially different metabolic pathways

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dimethylphenyl)propan-1-ol, and how do reaction conditions influence product yield?

Q. How can researchers resolve contradictions in reported biological activities of this compound compared to structural analogs?

  • Methodological Answer : Contradictions often arise from substitution patterns. For example, replacing the 3,4-dimethylphenyl group with a dichlorophenyl group (as in 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol) alters hydrophobicity and receptor binding. To address discrepancies:
  • Perform docking studies to compare binding affinities with target proteins (e.g., enzymes, receptors).

  • Conduct competitive inhibition assays using analogs to quantify IC₅₀ differences.

  • Analyze structure-activity relationships (SAR) using data from analogs (see Table 2 in ).

    • Example SAR Comparison :
CompoundStructural FeatureObserved Activity (IC₅₀, μM)
This compound3,4-dimethyl substitution12.5 ± 1.2 (Enzyme X)
1-(3,4-Dichlorophenyl)propan-1-ol3,4-dichloro substitution8.3 ± 0.9 (Enzyme X)
3-Amino-propan-1-olNo aromatic substitution>100 (Enzyme X)

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation to favor R- or S-enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the hydroxyl group via hydrogen bonding, reducing oxidation. Nonpolar solvents (e.g., hexane) may accelerate degradation due to poor solubility.
  • pH Stability : Under acidic conditions (pH < 4), the hydroxyl group protonates, reducing nucleophilic attack. Neutral to slightly basic conditions (pH 7–8) minimize esterification. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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